molecular formula C19H18F2N4O3 B2945685 N-(2,6-difluorobenzyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1207023-14-0

N-(2,6-difluorobenzyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2945685
CAS No.: 1207023-14-0
M. Wt: 388.375
InChI Key: WCNXJITUABDJDD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyrazolo[4,3-c]pyridine core, which is a type of heterocyclic aromatic compound. This core is substituted with a carboxamide group at the 7-position and a 2,6-difluorobenzyl group at the 1-position. Additionally, it has a tetrahydrofuran ring attached to the 5-position via a methylene bridge .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. For instance, the difluorobenzyl group might be introduced via a nucleophilic aromatic substitution reaction . The tetrahydrofuran ring could be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aromatic rings and the amide group would contribute to its planarity, while the tetrahydrofuran ring could introduce some three-dimensionality. The presence of fluorine atoms could also influence its electronic structure due to their high electronegativity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions. The aromatic rings could participate in electrophilic aromatic substitution reactions, although the electron-withdrawing fluorine atoms would decrease their reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would depend on the balance between its polar (amide) and nonpolar (aromatic) regions. Its melting and boiling points would be influenced by the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Characterization

N-(2,6-difluorobenzyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is involved in the synthesis of various complex molecular structures. For instance, compounds like tetrafluoroterephthalic acid form crystals with N-containing heterocycles, exhibiting strong N–H⋯O, O–H⋯O hydrogen bonds, and weak but highly directional C–H⋯O and C–H⋯F interactions (Wang et al., 2014). These interactions are significant in assembling individual molecules into larger architectures.

Cytotoxicity and Anticancer Applications

Compounds synthesized from pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, related to this compound, have been evaluated for cytotoxic activity. For example, certain 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives exhibit in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Antiallergic Activity

Compounds related to this chemical structure have been used in the synthesis of antiallergic agents. For instance, 5-Oxo-5H-[1]benzopyrano[2,3-b]pyridines exhibit significant antiallergic activity in rats, with the activity influenced by substituents at various positions (Nohara et al., 1985).

Imaging Applications

Derivatives of this compound have been used in developing PET (Positron Emission Tomography) agents for imaging B-Raf(V600E) in cancers. This involves the synthesis of compounds like 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide (Wang, Gao, Miller, & Zheng, 2013).

Antimicrobial and Antiviral Applications

Various pyrazolo[3,4-d]pyrimidine ribonucleosides, which are structurally related to this compound, have been synthesized and tested for their biological activity, including antiviral and antimicrobial properties. Compounds like 6-azacadeguomycin have shown significant activity against measles in vitro and moderate antitumor activity against leukemia (Petrie, Cottam, McKernan, Robins, & Revankar, 1985).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment .

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O3/c20-15-4-1-5-16(21)12(15)7-22-18(26)13-9-25(8-11-3-2-6-28-11)10-14-17(13)23-24-19(14)27/h1,4-5,9-11H,2-3,6-8H2,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNXJITUABDJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C3C(=NNC3=O)C(=C2)C(=O)NCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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